Cas no 1803817-94-8 (2,5-Dimethyl-4-(fluoromethoxy)anisole)

2,5-Dimethyl-4-(fluoromethoxy)anisole is a versatile organic compound with significant applications in the pharmaceutical and fragrance industries. It offers high purity and stability, ensuring reliable performance in various formulations. Its unique structure contributes to its potent aroma and bioactivity, making it an attractive choice for developers seeking to enhance product quality and efficacy.
2,5-Dimethyl-4-(fluoromethoxy)anisole structure
1803817-94-8 structure
Product name:2,5-Dimethyl-4-(fluoromethoxy)anisole
CAS No:1803817-94-8
MF:C10H13FO2
Molecular Weight:184.207426786423
CID:5007827

2,5-Dimethyl-4-(fluoromethoxy)anisole 化学的及び物理的性質

名前と識別子

    • 2,5-Dimethyl-4-(fluoromethoxy)anisole
    • インチ: 1S/C10H13FO2/c1-7-5-10(13-6-11)8(2)4-9(7)12-3/h4-5H,6H2,1-3H3
    • InChIKey: GUTIYRHQDFSNLO-UHFFFAOYSA-N
    • SMILES: FCOC1C=C(C)C(=CC=1C)OC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • XLogP3: 3
  • トポロジー分子極性表面積: 18.5

2,5-Dimethyl-4-(fluoromethoxy)anisole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010005684-1g
2,5-Dimethyl-4-(fluoromethoxy)anisole
1803817-94-8 97%
1g
1,534.70 USD 2021-07-06
Alichem
A010005684-250mg
2,5-Dimethyl-4-(fluoromethoxy)anisole
1803817-94-8 97%
250mg
499.20 USD 2021-07-06
Alichem
A010005684-500mg
2,5-Dimethyl-4-(fluoromethoxy)anisole
1803817-94-8 97%
500mg
855.75 USD 2021-07-06

2,5-Dimethyl-4-(fluoromethoxy)anisole 関連文献

2,5-Dimethyl-4-(fluoromethoxy)anisoleに関する追加情報

Introduction to 2,5-Dimethyl-4-(fluoromethoxy)anisole (CAS No. 1803817-94-8)

2,5-Dimethyl-4-(fluoromethoxy)anisole, identified by the Chemical Abstracts Service Number (CAS No.) 1803817-94-8, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of anisole derivatives, characterized by the presence of a methoxy group at the para position relative to a fluoromethyl substituent, alongside two methyl groups at the ortho positions. The unique structural arrangement of this molecule imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.

The molecular structure of 2,5-Dimethyl-4-(fluoromethoxy)anisole consists of a benzene ring substituted with a fluoromethoxy group at the fourth position and two methyl groups at the second and fifth positions. This configuration results in a molecule with enhanced lipophilicity and electronic characteristics, which are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the methoxy group. Such features are particularly relevant in designing molecules with specific biological activities.

In recent years, there has been growing interest in anisole derivatives due to their potential applications in drug development. The fluoromethoxy group, in particular, is known to modulate the pharmacokinetic properties of molecules, including their metabolic stability and bioavailability. This has led to extensive research into fluorinated aromatic compounds as pharmacophores in medicinal chemistry. The presence of methyl groups further enhances the hydrophobicity of the molecule, making it suitable for interactions with lipid-based biological targets.

One of the most compelling aspects of 2,5-Dimethyl-4-(fluoromethoxy)anisole is its utility as a building block in synthesizing more complex molecules. Its structural features allow for facile functionalization at multiple sites, enabling chemists to design derivatives with tailored properties. For instance, the fluoromethoxy group can be further modified through nucleophilic aromatic substitution or cross-coupling reactions, while the methyl groups can be selectively altered to introduce other functional moieties.

Recent studies have highlighted the role of 2,5-Dimethyl-4-(fluoromethoxy)anisole in developing novel therapeutic agents. Researchers have explored its potential as an intermediate in synthesizing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The electronic distribution across the benzene ring, influenced by the substituents, allows for optimal binding interactions with protein targets. Additionally, computational modeling studies have suggested that this compound may exhibit inhibitory activity against certain enzymes by mimicking natural substrates or competing with ATP binding sites.

The pharmaceutical industry has been particularly interested in fluorinated aromatic compounds due to their improved pharmacological profiles. The fluorine atom's small size and high electronegativity contribute to increased metabolic stability and binding affinity. In contrast, the methoxy group enhances solubility and bioavailability while maintaining hydrophobic interactions necessary for membrane permeability. These attributes make 2,5-Dimethyl-4-(fluoromethoxy)anisole an attractive candidate for further investigation.

Material scientists have also explored the applications of this compound in advanced materials. Its ability to undergo cross-coupling reactions makes it useful in synthesizing polymers with specific thermal and mechanical properties. Additionally, its fluorescence characteristics under certain conditions have been exploited in developing luminescent materials for sensors and optoelectronic devices.

The synthesis of 2,5-Dimethyl-4-(fluoromethoxy)anisole typically involves multi-step organic reactions starting from commercially available precursors such as anisole or halogenated anisoles. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions are often employed to introduce the fluoromethoxy group efficiently. The choice of synthetic route depends on factors such as yield optimization, cost-effectiveness, and environmental considerations.

In conclusion,2,5-Dimethyl-4-(fluoromethoxy)anisole (CAS No. 1803817-94-8) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material synthesis. As research continues to uncover new methodologies for functionalizing this molecule,2,5-Dimethyl-4-(fluoromethoxy)anisole is poised to play an increasingly important role in scientific innovation.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd